molecular formula C13H16F2N2O3S B5339074 N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No.: B5339074
M. Wt: 318.34 g/mol
InChI Key: BEMUGRZKTQYRMR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as DFE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFE is a sulfonamide derivative that has been shown to have promising results in various areas of study, including cancer research and neuroscience.

Mechanism of Action

N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide exerts its effects by inhibiting the activity of a specific enzyme known as carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes, including the regulation of pH balance in the body. By inhibiting the activity of carbonic anhydrase, this compound can disrupt various physiological processes, leading to its potential applications in research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis, and the potential to treat neurological disorders. Additionally, this compound has been shown to have minimal toxicity in animal studies, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and treat neurological disorders. Additionally, this compound has minimal toxicity in animal studies, making it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for research involving N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One potential area of study is the development of more efficient synthesis methods for this compound, which could potentially reduce the cost and time required for its production. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various areas of research, such as cancer and neuroscience. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could potentially lead to its use as a therapeutic agent in the future.

Synthesis Methods

N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide can be synthesized using a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing this compound involves the reaction of 3,4-difluoroaniline with pyrrolidine-2,5-dione, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using various methods, such as recrystallization or chromatography.

Scientific Research Applications

N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been utilized in various scientific research studies due to its potential applications in cancer research and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3S/c1-21(19,20)17(9-13(18)16-6-2-3-7-16)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMUGRZKTQYRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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